molecular formula C37H70N2O12 B601495 N-Despropyl Gamithromycin CAS No. 145388-07-4

N-Despropyl Gamithromycin

Cat. No.: B601495
CAS No.: 145388-07-4
M. Wt: 734.98
Attention: For research use only. Not for human or veterinary use.
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Description

N-Despropyl Gamithromycin is an intermediate used in the preparation of Gamithromycin and 8a-aza-8a-homoery thromycin derivatives.

Mechanism of Action

Target of Action

N-Despropyl Gamithromycin is a semi-synthetic macrolide antibiotic . It primarily targets bacteria causing bovine respiratory disease (BRD), such as Mannheimia haemolytica, Pasteurella multocida, Histophilus somni, and Mycoplasma species . These bacteria are responsible for various infections in cattle and other ruminants .

Mode of Action

This compound, like other macrolide antibiotics, inhibits protein synthesis in bacteria . It binds to the bacterial ribosome, blocking the translocation of tRNA during translation. This action prevents the addition of new amino acids to the growing peptide chain, thereby inhibiting protein synthesis and leading to the death of the bacteria .

Biochemical Pathways

The major biotransformation pathways of this compound include hydrolysis with a loss of the cladinose sugar moiety to form declad and N-dealkylation to form N-Despropyl N-Desmethyl Gamithromycin . It also undergoes biotransformation via a minor pathway to form the translactone derivative through an intra-molecular rearrangement .

Pharmacokinetics

The pharmacokinetic characteristics of this compound were analyzed after a single subcutaneous injection . The main pharmacokinetic parameters for the area under the concentration–time curve from 0 to 24 h and the peak drug concentration values ranged from 0.86 to 8.42 µg·h/ml and from 0.55 to 5.69 µg/ml, respectively . These values indicate the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability.

Result of Action

The result of this compound’s action is the effective treatment and prevention of bovine respiratory disease (BRD) caused by various bacteria . By inhibiting protein synthesis, it prevents the growth and multiplication of these bacteria, thereby alleviating the symptoms of the disease and promoting the recovery of the affected animals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug is administered via the subcutaneous route at a recommended dose of 6 mg/kg body weight in ovine species . The efficacy of the drug can be affected by factors such as the health status of the animal, the presence of other medications, and the specific characteristics of the bacterial strain causing the infection .

Properties

IUPAC Name

(2R,4S,5S,8S,11S,12S,13S,14R)-11-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)19(2)18-38-20(3)16-35(8,44)32(51-34-28(40)25(39(11)12)15-21(4)47-34)22(5)29(23(6)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3/t19-,20-,21?,22-,23+,24?,25?,26+,27-,28?,29-,30-,31-,32-,34-,35?,36?,37?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECSSHHDKCPKFK-IRMDGJQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(CNC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C([C@H]([C@H](CN[C@H](CC([C@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2CC([C@H](C(O2)C)O)(C)OC)C)O[C@H]3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H70N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Despropyl Gamithromycin
Reactant of Route 2
N-Despropyl Gamithromycin
Reactant of Route 3
N-Despropyl Gamithromycin
Reactant of Route 4
N-Despropyl Gamithromycin
Reactant of Route 5
N-Despropyl Gamithromycin
Reactant of Route 6
N-Despropyl Gamithromycin

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